1-(2-Pyrimidinylmethyl)cyclopropanamine
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Overview
Description
1-(2-Pyrimidinylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H11N3. It consists of a cyclopropane ring attached to a pyrimidine moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinylmethyl)cyclopropanamine typically involves the reaction of 2-chloromethylpyrimidine with cyclopropanamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrimidinylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of cyclopropylamines with altered substituents .
Scientific Research Applications
1-(2-Pyrimidinylmethyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: A simpler analog without the pyrimidine moiety.
2-Pyrimidinylmethylamine: Lacks the cyclopropane ring but retains the pyrimidine moiety.
Cyclopropylamine: Another analog with a cyclopropane ring but different substituents.
Uniqueness
1-(2-Pyrimidinylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(pyrimidin-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(2-3-8)6-7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2 |
InChI Key |
UQSWVRDHKQJGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CC=N2)N |
Origin of Product |
United States |
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